N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17N5O3/c1-23-12-5-3-11(4-6-12)17-15(22)9-7-13-18-19-14-8-10-16(24-2)20-21(13)14/h3-6,8,10H,7,9H2,1-2H3,(H,17,22) |
InChI Key |
SSVBPOVJVCZOSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and the implications of its structure on its efficacy.
Structural Characteristics
The compound features a propanamide backbone linked to a 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine moiety and a 4-methoxyphenyl group . The presence of the triazole ring fused with a pyridazine is significant as it may contribute unique biological activities. The methoxy substituents enhance lipophilicity and may influence receptor binding and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antitubercular
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,5-d]pyrimidine | Triazole fused with pyrimidine | Anticancer activity |
| 5-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine | Triazole with additional methyl group | Antimicrobial properties |
| 6-Methoxy-[1,2,4]triazolo[4,5-d]pyrimidine | Similar triazole structure | Anti-inflammatory effects |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Initial steps often include the formation of the triazole ring followed by coupling reactions to attach the propanamide and methoxyphenyl groups. Specific methodologies can vary but generally rely on established organic synthesis techniques.
Anticancer Activity
A study evaluating similar triazole derivatives demonstrated significant anticancer properties against various cell lines. For instance:
- Compounds derived from the triazole framework exhibited growth inhibition rates exceeding 40% in leukemia cell lines (CCRF-CEM) .
Antimicrobial Properties
Research on structurally related compounds has shown promising antimicrobial activity. For example:
- A series of triazoles were tested against Candida species and exhibited varying degrees of antifungal activity .
Anti-inflammatory Effects
Compounds with similar triazole structures have been reported to show anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Molecular Interactions
Understanding the binding affinity and interaction profile of this compound with specific molecular targets is crucial for elucidating its therapeutic potential. Docking studies have suggested favorable interactions with enzyme targets relevant to cancer and infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
